(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine
Description
(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine is a secondary amine with a 2-methylpropyl (isobutyl) group and a 4-isopropylbenzyl substituent. Its molecular formula is C₁₄H₂₃N, and its molecular weight is 205.35 g/mol. The compound features a para-isopropyl-substituted benzyl group linked to the amine nitrogen, contributing to its lipophilic character.
Properties
IUPAC Name |
2-methyl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11(2)9-15-10-13-5-7-14(8-6-13)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSOUTBZACMSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine typically involves the reaction of 4-(propan-2-yl)benzyl chloride with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine may exhibit significant pharmacological activities. The structural characteristics suggest potential use as:
- Antidepressants : Compounds with similar amine structures have been studied for their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.
- Anti-inflammatory Agents : The presence of the aromatic ring may enhance the compound's interaction with biological targets involved in inflammatory pathways.
Case Study: Antidepressant Activity
A study exploring the effects of structurally related amines on serotonin reuptake inhibition showed promising results. The mechanism of action involves binding to serotonin transporters, leading to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation.
Polymer Additives
The compound can serve as an effective additive in polymer formulations. Its unique structure allows it to act as a:
- Plasticizer : Enhancing flexibility and durability in polymer matrices.
- Stabilizer : Providing thermal stability and resistance to degradation under UV exposure.
Case Study: Polymer Blends
Research on polymer blends incorporating similar amines has demonstrated improved mechanical properties and thermal resistance. For instance, the addition of this compound to polyvinyl chloride (PVC) has shown enhanced tensile strength and elongation at break.
Synthesis of Fine Chemicals
The compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in:
- Synthesis of Pharmaceuticals : Serving as a building block for creating more complex therapeutic agents.
- Production of Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its potential biological activity.
Case Study: Synthesis Pathways
In a recent study, this compound was successfully used as an intermediate in the synthesis of novel antitumor agents, demonstrating its versatility in drug development.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
The target compound is compared below with structurally analogous amines, focusing on molecular features, substituents, and physicochemical properties.
Structural Analogues and Key Differences
a. {[4-(Piperidin-1-yl)Phenyl]Methyl}(2-Methylpropyl)Amine
- Molecular Formula : C₁₆H₂₄N₂
- Molecular Weight : 246.39 g/mol
- Substituent on Benzene : 4-Piperidin-1-yl (cyclic tertiary amine)
b. {[4-(Propan-2-yl)Phenyl]Methyl}(Pyridin-4-ylMethyl)Amine
- Molecular Formula : C₁₇H₂₁N₂
- Molecular Weight : 253.36 g/mol
- Substituent on Amine : Pyridin-4-ylmethyl (aromatic nitrogen)
c. Methyl({2-[4-(Propan-2-yl)Phenyl]Ethyl})Amine
- Molecular Formula : C₁₃H₂₁N
- Molecular Weight : 191.31 g/mol
- Substituent on Benzene : 4-Isopropyl (same as target)
Physicochemical Properties
| Compound | logP (Predicted) | Water Solubility (mg/L) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 4.2 | 12.5 | 1 (NH) | 1 (N) |
| {[4-(Piperidin-1-yl)Phenyl]Methyl}(2-Methylpropyl)Amine | 3.5 | 45.8 | 1 (NH) | 3 (N from piperidine) |
| {[4-(Propan-2-yl)Phenyl]Methyl}(Pyridin-4-ylMethyl)Amine | 3.8 | 28.3 | 1 (NH) | 2 (N from pyridine) |
| Methyl({2-[4-(Propan-2-yl)Phenyl]Ethyl})Amine | 3.0 | 75.6 | 1 (NH) | 1 (N) |
Notes:
- The target compound’s higher logP (4.2) reflects greater lipophilicity due to its isobutyl and isopropyl substituents.
- Compounds with heterocyclic groups (e.g., piperidine, pyridine) exhibit improved solubility .
Biological Activity
(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine is a compound with significant potential in medicinal chemistry and biological research. Its structural characteristics suggest it may interact with various biological targets, influencing physiological processes. This article reviews its biological activity, mechanisms, and relevant research findings.
- Molecular Formula: C14H23N
- Molecular Weight: 205.34 g/mol
- CAS Number: 1240566-25-9
The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds with biomolecules, and its aromatic ring, which facilitates π-π interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
Pharmacological Effects
Research indicates that this compound is being studied for its potential therapeutic properties, including:
- Serotonin Receptor Modulation: It has been suggested that compounds with similar structures may act as selective serotonin receptor agonists, particularly targeting the 5-HT2A and 5-HT2C receptors . Such activity could have implications for treating mood disorders and other psychiatric conditions.
- Antipsychotic Properties: In studies involving related compounds, significant antipsychotic-like activities have been noted, indicating potential applications in managing schizophrenia or similar disorders .
Case Studies
-
High-throughput Screening for COVID-19 Inhibitors:
A study employed molecular docking techniques to evaluate the binding affinity of various compounds against the S-protein:ACE2 interaction, which is critical in COVID-19 progression. Although not directly tested, the structural properties of this compound suggest it could be explored for similar applications due to its ability to interact with proteins involved in viral entry . -
Inhibition of Lysosomal Phospholipase A2:
Another study highlighted the role of certain amines in inhibiting lysosomal phospholipase A2 (LPLA2), a key enzyme implicated in drug-induced phospholipidosis. While specific data on this compound was not provided, its structural analogs demonstrated significant inhibitory effects on LPLA2 activity, suggesting a need for further exploration of this compound's potential in similar pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine | Similar structure but longer alkyl chain | Potentially different pharmacological profile |
| N-substituted (2-Phenylcyclopropyl)methylamines | Exhibits selective agonism at serotonin receptors | Significant antipsychotic-like effects |
| (Propan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine | Variation in branching affecting solubility | Investigated for serotonin receptor modulation |
Q & A
Q. Key Conditions :
| Method | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃/DMF | 80–100°C | ~40–60% (estimated) |
| Reductive amination | Pd/C, H₂ (1 atm) | RT–50°C | ~50–70% (estimated) |
How can the stereoselectivity of this compound be controlled during synthesis?
Advanced
Enantioselective synthesis can be achieved using:
- Chiral catalysts : Transition-metal complexes (e.g., Ru-based Shvo catalyst) for asymmetric hydrogenation of imine intermediates .
- Enzyme-mediated resolution : Lipases or transaminases to separate enantiomers post-synthesis .
Example : Transaminases (TAs) catalyze the transfer of amino groups to ketone precursors, producing enantiomerically pure amines with >90% ee under optimized pH (7.5–8.5) and temperature (30–37°C) .
What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be analyzed?
Q. Basic
- NMR :
- MS : Molecular ion peak at m/z 219 (C₁₄H₂₃N⁺) with fragmentation patterns indicating loss of isopropyl or methylpropyl groups .
How do structural modifications (e.g., fluorination) impact the compound’s biological activity?
Q. Advanced
- Fluorination at the phenyl ring (e.g., 4-CF₃ substitution) enhances metabolic stability and binding affinity to amine receptors (e.g., GPCRs) due to increased electronegativity and lipophilicity .
- Methylpropyl chain elongation reduces CNS penetration but improves peripheral selectivity, as seen in analogs like (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine .
Data : Fluorinated analogs show 2–3x higher in vitro potency in enzyme inhibition assays compared to non-fluorinated derivatives .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Q. Advanced
- Reported yield disparities (e.g., 40% vs. 70% for reductive amination) arise from:
- Resolution : Design of Experiments (DoE) to optimize parameters like H₂ pressure (1–5 atm) and amine:aldehyde stoichiometry (1:1 to 1:1.5) .
What computational methods are suitable for predicting the compound’s reactivity and binding modes?
Q. Advanced
- DFT calculations : To model transition states in enantioselective reactions (e.g., B3LYP/6-31G* level) .
- Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., amine oxidases) based on crystal structures (PDB: 2YWW) .
Case Study : MD simulations (100 ns) revealed stable binding of the compound to TA enzymes, with ΔG = −8.2 kcal/mol .
How can impurities in the final product be identified and minimized?
Q. Basic
- HPLC-MS : Detect byproducts (e.g., unreacted aldehyde or dimerized amines) using a C18 column and acetonitrile/water gradient .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
What are the compound’s potential applications in neurotransmitter research?
Q. Advanced
- Dopamine receptor modulation : Structural analogs act as allosteric modulators of D₂ receptors, with IC₅₀ values of 0.5–2 µM in cell-based assays .
- Monoamine oxidase (MAO) inhibition : Fluorinated derivatives show MAO-B selectivity (Ki = 50 nM), relevant to Parkinson’s disease research .
What safety precautions are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
